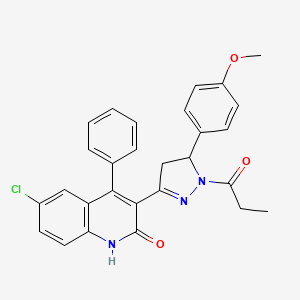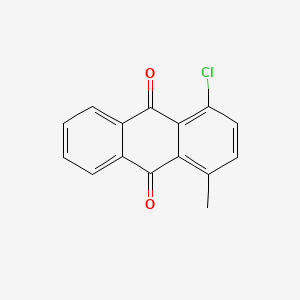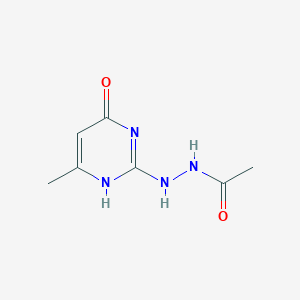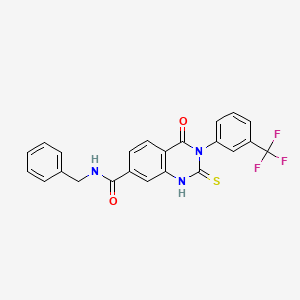
N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride is a chemical compound with a unique structure that includes a tetrahydrothiophene ring, an aminium group, and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride typically involves the reaction of tetrahydrothiophene with dimethylamine and subsequent oxidation to form the 1,1-dioxide derivative. The final step involves the introduction of a chloride ion to form the chloride salt. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and may require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also focus on cost-effectiveness and scalability, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide group back to the sulfide form.
Substitution: The aminium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Substituted Aminium Compounds: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s aminium group can form ionic interactions with negatively charged sites on proteins, while the 1,1-dioxide group can participate in redox reactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide
- N,N-dimethyltetrahydrothiophen-3-amine
- Tetrahydrothiophene 1,1-dioxide
Uniqueness
N,3-dimethyltetrahydrothiophen-3-aminium 1,1-dioxide chloride is unique due to the presence of both the aminium group and the 1,1-dioxide group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl-(3-methyl-1,1-dioxothiolan-3-yl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(7-2)3-4-10(8,9)5-6;/h7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOABHQEKCTCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)[NH2+]C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({2-[(carboxymethyl)sulfanyl]-6-methylpyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B7789269.png)





![3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B7789294.png)

![2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B7789315.png)
![4-(Azepan-1-ylmethyl)-3-hydroxybenzo[c]chromen-6-one](/img/structure/B7789321.png)

![5-methyl-7-(5-methylfuran-2-yl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7789330.png)
![7-(4-fluorobenzyl)-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7789336.png)

